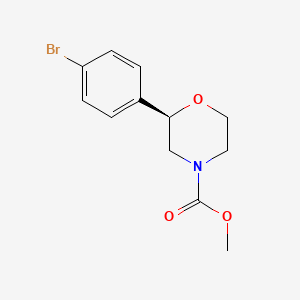![molecular formula C15H10BrF3N2 B14177180 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole CAS No. 860007-81-4](/img/structure/B14177180.png)
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole is a synthetic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an indazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 1-[4-(trifluoromethyl)phenyl]-1H-indazole, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole core or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole, while oxidation with potassium permanganate can lead to the formation of carboxylic acid derivatives.
科学的研究の応用
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or a precursor for bioactive molecules.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)phenyl derivatives: Compounds like 4-(Bromomethyl)phenylboronic acid and 4-(Bromomethyl)phenyl isocyanate share similar reactivity due to the presence of the bromomethyl group.
Trifluoromethyl-substituted indazoles: Compounds such as 1-[4-(trifluoromethyl)phenyl]-1H-indazole and 4-(trifluoromethyl)-1H-indazole exhibit similar electronic properties due to the trifluoromethyl group.
Uniqueness
4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole is unique due to the combination of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability
特性
CAS番号 |
860007-81-4 |
|---|---|
分子式 |
C15H10BrF3N2 |
分子量 |
355.15 g/mol |
IUPAC名 |
4-(bromomethyl)-1-[4-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C15H10BrF3N2/c16-8-10-2-1-3-14-13(10)9-20-21(14)12-6-4-11(5-7-12)15(17,18)19/h1-7,9H,8H2 |
InChIキー |
ZLLLVQSEJAVVSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
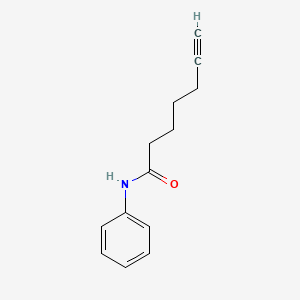
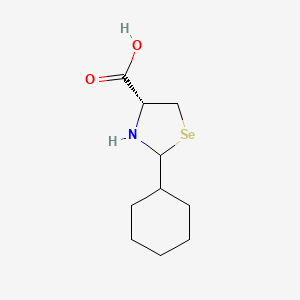

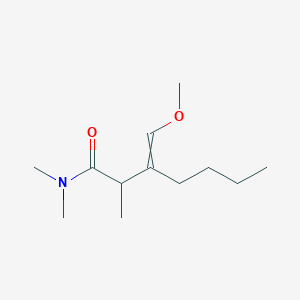
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
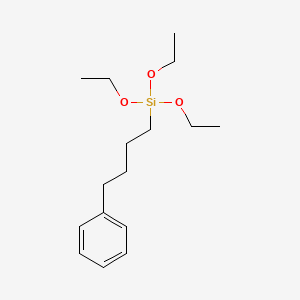
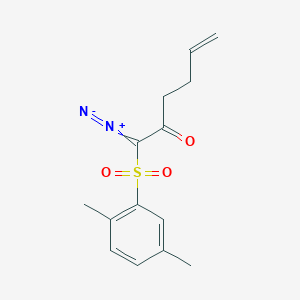
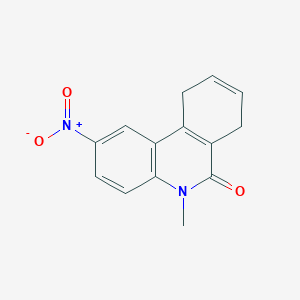
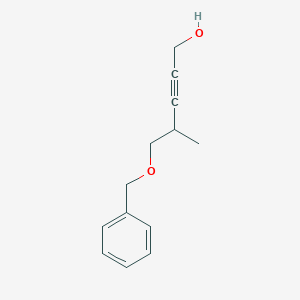
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)
